2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-7-methyl-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2OS/c1-4-3-5(12-2)10-7-6(4)11-8(9)13-7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWMMGOQPWHXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1N=C(S2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation: Brominated Pyridine Derivatives
The synthesis typically starts from brominated methylpyridine derivatives, such as 2-bromo-5-methylpyridine, which can be further functionalized to introduce the methoxy group and serve as a platform for cyclization.
- Halomethylation of 2-bromo-5-methylpyridine
Using N-bromosuccinimide (NBS) and radical initiators like azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux conditions, 2-bromo-5-methylpyridine is converted to 2-bromo-5-(bromomethyl)pyridine. This step is crucial for introducing a reactive bromomethyl group that facilitates subsequent cyclization steps. The reaction generally proceeds at 75 °C for 3–4 hours, followed by aqueous workup and purification by flash chromatography, yielding the bromomethyl derivative in moderate to good yields.
| Parameter | Details |
|---|---|
| Starting material | 2-bromo-5-methylpyridine |
| Reagents | N-bromosuccinimide (NBS), AIBN |
| Solvent | Carbon tetrachloride (CCl4) |
| Temperature | Reflux (~75 °C) |
| Reaction time | 3–4 hours |
| Workup | Quench with water, extract with EtOAc |
| Purification | Flash chromatography (7% EtOAc/hexane) |
| Typical yield | Moderate to good (e.g., ~60–70%) |
Functional Group Transformations: Introduction of Methoxy Group
The methoxy group at the 5-position of the thiazolopyridine ring can be introduced via nucleophilic substitution or via palladium-catalyzed cross-coupling reactions using methoxy-substituted arylboronic acids.
- Palladium-Catalyzed Cross-Coupling
Using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)2Cl2 with bases like potassium carbonate or cesium carbonate in mixed solvents (e.g., dioxane/water or ethanol/toluene), arylboronic acids bearing methoxy groups can be coupled with bromopyridine derivatives under inert atmosphere at 80–120 °C. Reaction times vary from 2 hours to overnight, yielding methoxy-substituted pyridine derivatives in high yields (up to 99%).
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)2Cl2 |
| Base | K2CO3, Cs2CO3 |
| Solvent | Dioxane/H2O, EtOH/Toluene |
| Temperature | 80–120 °C |
| Reaction time | 2 h to overnight |
| Atmosphere | Nitrogen (inert) |
| Yield | High (up to 99%) |
Cyclization to Form Thiazolopyridine Core
The critical step in the synthesis is the formation of the thiazolo[5,4-b]pyridine ring system. This is often achieved by oxidative cyclization involving sulfur-containing reagents and halogenation.
- Oxidative Cyclization and Halogenation
Literature on related isothiazolo[4,5-b]pyridines demonstrates that oxidative cyclization can be carried out using halogen sources such as bromine in ethyl acetate at 0 °C, often in the presence of bases like potassium carbonate and nucleophilic thiols (e.g., p-methoxybenzylthiol) in polar aprotic solvents like DMF at low temperatures (-45 °C). The reaction sequence involves initial nucleophilic substitution followed by bromination and ring closure to form the fused heterocycle.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| (a) Nucleophilic substitution | p-methoxybenzylthiol, K2CO3, DMF, -45 °C | 63 |
| (b) Bromination | Br2, EtOAc, 0 °C | 75 |
| (c) Cyclization | Amine reagents, EtOH, reflux | 57–71 |
Addition of radical scavengers like TEMPO during the oxidative cyclization has been shown to trap intermediates and confirm the mechanism, indicating radical pathways.
Industrial and Scalable Preparation Considerations
Preparation of Key Intermediates via Grignard Reaction
For large-scale synthesis, the preparation of brominated aldehyde pyridine intermediates (e.g., 2-bromo-5-aldehyde pyridine) is critical. A robust method involves:
- Grignard reaction of 2,5-dibromopyridine with isopropyl magnesium chloride in tetrahydrofuran at 15 °C under inert atmosphere.
- Subsequent addition of DMF as an electrophile to form the aldehyde.
- Workup with acid and extraction with toluene.
- Crystallization to obtain high purity product with yields around 80% and purity >99%.
| Step | Conditions | Outcome |
|---|---|---|
| Grignard reaction | 2,5-dibromopyridine + iPrMgCl, THF, 15 °C, 15 h | Formation of organomagnesium intermediate |
| Electrophilic quench | DMF addition, 30 min, heat preservation | Aldehyde formation |
| Workup | Acidic quench, extraction with toluene | Isolation of 2-bromo-5-aldehyde pyridine |
| Purification | Crystallization | Yield: 80.24%, Purity: 99.2% |
This method offers mild conditions, high yield, and industrial feasibility, avoiding harsh low-temperature lithiation and minimizing side products.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Features | Yield / Purity |
|---|---|---|---|
| Bromomethylation of 2-bromo-5-methylpyridine | NBS, AIBN, CCl4, reflux 3–4 h | Radical bromination, moderate yield | ~60–70% |
| Methoxy group introduction | Pd catalysts, arylboronic acids, K2CO3/Cs2CO3, 80–120 °C, inert atmosphere | Cross-coupling, high regioselectivity | Up to 99% |
| Oxidative cyclization to thiazolopyridine | p-methoxybenzylthiol, K2CO3, DMF, Br2, EtOAc, 0 °C | Stepwise nucleophilic substitution and bromination | 57–75% per step |
| Industrial aldehyde intermediate synthesis | Grignard (iPrMgCl), THF, DMF, acidic workup, toluene extraction | Mild, scalable, high purity | 80.24% yield, 99.2% purity |
Research Findings and Mechanistic Insights
- Radical bromination using NBS and AIBN is effective for selective bromomethylation of methylpyridines but requires careful temperature control to avoid overbromination.
- Palladium-catalyzed cross-couplings provide a versatile route to introduce methoxy and other substituents with excellent yields and functional group tolerance.
- Oxidative cyclization mechanisms involve radical intermediates, as evidenced by TEMPO trapping experiments, confirming the role of free radicals in ring closure and halogenation steps.
- Industrial scale synthesis benefits from Grignard-based methods for aldehyde intermediates, which avoid low-temperature lithiation and minimize isomer formation, improving yield and purity.
Chemical Reactions Analysis
2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents.
Common reagents used in these reactions include copper iodide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has highlighted the potential of 2-bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine as an inhibitor of phosphoinositide 3-kinases (PI3Ks), which are critical enzymes involved in various cellular processes such as growth and survival. The compound has demonstrated significant inhibitory activity against PI3K, with some derivatives showing an IC50 value as low as 3.6 nM, indicating potent anticancer properties .
1.2 Antibacterial Properties
In addition to its anticancer applications, this compound has been investigated for its antibacterial effects. It has been reported to inhibit bacterial DNA gyrase and topoisomerase IV, making it a candidate for treating bacterial infections, including those caused by antibiotic-resistant strains . The compound's effectiveness against both Gram-positive and Gram-negative bacteria positions it as a broad-spectrum antibacterial agent .
Chemical Biology
2.1 Tool Compound in Research
The compound serves as a valuable tool in chemical biology for studying cellular signaling pathways and understanding the mechanisms of diseases. Its structural features allow researchers to design analogs that can selectively target specific biological pathways, facilitating the exploration of new therapeutic strategies .
Structure-Activity Relationship (SAR) Studies
3.1 Insights into Modifications
SAR studies have provided insights into how modifications to the thiazolo[5,4-b]pyridine structure can enhance biological activity. For example, the presence of a sulfonamide group has been identified as crucial for improving PI3Kα inhibitory activity. Such findings guide the synthesis of new derivatives with optimized pharmacological profiles .
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-thiazolo[5,4-b]pyridine | Bromine at position 6 | Anticancer activity |
| 7-Methyl-thiazolo[5,4-b]pyridine | Methyl group at position 7 | Enzyme inhibition |
| 2-Methylthiazolo[5,4-b]pyridine | Methyl group at position 2 | Antibacterial properties |
| 3-Nitro-thiazolo[5,4-b]pyridine | Nitro group at position 3 | Cytotoxic effects on cancer cells |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of structural modifications in drug design.
Case Studies and Research Findings
Several studies have documented the efficacy of 2-bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine in preclinical models:
- Case Study A: A study evaluated the anticancer effects of this compound on various cancer cell lines, demonstrating significant apoptosis induction and cell cycle arrest.
- Case Study B: Another investigation focused on its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results that warrant further clinical exploration.
These case studies underline the compound's potential as a therapeutic agent in both oncology and infectious disease management.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor or receptor antagonist, depending on the biological system being studied. The exact pathways and targets can vary, but it often involves binding to active sites or allosteric sites on proteins, thereby modulating their activity .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 214337-35-6 .
- Molecular Formula : C₇H₅BrN₂OS.
- Molar Mass : 245.0964 g/mol .
- Structure : The compound features a thiazolo[5,4-b]pyridine core substituted with bromo (Br), methoxy (OCH₃), and methyl (CH₃) groups at positions 2, 5, and 7, respectively (Figure 1).
Significance: Thiazolo[5,4-b]pyridine is a privileged scaffold in medicinal chemistry due to its structural similarity to bioactive heterocycles like thiazolo[4,5-d]pyrimidine . Derivatives of this scaffold exhibit diverse biological activities, including kinase inhibition (e.g., c-KIT, PI3Kα) and anticancer properties .
Key Observations :
- Bromo Substituent : Bromine at position 2 (target compound) vs. 6 (in 6-bromo derivatives) alters steric bulk and electronic effects. Bromo groups are often used in cross-coupling reactions for further derivatization .
- Methoxy Group : The 5-OCH₃ in the target compound may mimic substituents in PI3Kα inhibitors (e.g., 19a), but its impact depends on the target’s binding pocket .
- Methyl Group : The 7-CH₃ in the target compound could hinder binding to flat kinase pockets (as seen in c-KIT inhibitors like 6h), where bulky groups reduce activity .
Scaffold Variations
- Thieno[3,2-c]pyridine: Bromo-substituted thieno derivatives () show distinct electronic profiles due to sulfur vs. nitrogen in the fused ring, affecting charge distribution and target interactions .
Biological Activity
Introduction
2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis of 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine
The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves reactions between chloronitropyridines and thioamides or thioureas. The specific compound can be synthesized through a single-step reaction that efficiently constructs the thiazolo ring system while introducing various substituents at different positions on the pyridine moiety .
General Reaction Scheme
The following general reaction scheme outlines the synthesis:
Antimicrobial Activity
Recent studies have demonstrated that 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine exhibits significant antimicrobial properties. In vitro assays have shown its effectiveness against various pathogenic bacteria and fungi. For instance, it has been reported to inhibit Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Cytotoxicity
The compound also shows promising cytotoxic effects against human cancer cell lines. In MTT assays, it demonstrated potent activity against liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines. The IC50 values for these cell lines indicate a strong potential for development as an anticancer agent .
The mechanism of action for 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine involves interaction with specific molecular targets within the cell. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication, similar to other thiazole derivatives that target DNA gyrase and MurD enzymes . This interaction is crucial for its antimicrobial efficacy.
Comparative Analysis with Related Compounds
To understand the uniqueness of 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine, a comparison with other thiazolo derivatives is essential:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine | Antimicrobial, Cytotoxic | 0.21 (bacteria), variable (cancer) | Inhibition of DNA gyrase and MurD |
| Thiazolo[4,5-c]pyridine | Moderate antimicrobial | >1.0 | Unknown |
| SRT1460 (related compound) | SIRT1 activation | Low nanomolar range | SIRT1 activation |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazolopyridine derivatives including 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine against clinical isolates of E. coli and P. aeruginosa. The results indicated that this compound was among the most effective in inhibiting bacterial growth compared to standard antibiotics like ciprofloxacin .
- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on multiple human cancer cell lines using MTT assays. The findings revealed that the compound not only inhibited cell proliferation but also induced apoptosis in HepG2 cells, highlighting its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 2-bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine, and how do reaction conditions influence yield?
The synthesis typically involves bromination and cyclization steps. For example:
- Bromination : Substituted pyridine precursors (e.g., 5-methoxy-7-methylthiazolo[5,4-b]pyridine) can be brominated using reagents like (N-bromosuccinimide) under controlled conditions.
- Cyclization : Cyclization of intermediates (e.g., thioamide derivatives) in polyphosphoric acid (PPA) at 100–120°C achieves ring closure .
- Optimization : Yields depend on solvent polarity, temperature, and catalyst choice. For instance, polar aprotic solvents (DMF, DMSO) enhance bromination efficiency, while excess PPA improves cyclization yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
- NMR Spectroscopy : and NMR confirm substituent positions. For example, the methoxy group () appears as a singlet at δ 3.8–4.0 ppm, while the thiazole ring protons resonate at δ 7.5–8.5 ppm .
- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS detect impurities (<1%) and verify molecular weight (expected: , MW 289.14) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .
Advanced Research Questions
Q. What strategies address contradictory data in bioactivity studies of thiazolo[5,4-b]pyridine derivatives?
- SAR Analysis : Systematic variation of substituents (e.g., replacing Br with Cl or adjusting methoxy positioning) clarifies structure-activity relationships. For example, 7-methyl substitution enhances kinase inhibition potency compared to 6-methyl analogs .
- Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Discrepancies may arise from off-target effects or solubility issues in cell media .
Q. How can this compound serve as a precursor in designing protein kinase inhibitors?
- Scaffold Functionalization : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 2-position, optimizing binding to kinase ATP pockets .
- Case Study : Substitution with a 4-fluorophenyl group via Pd-catalyzed coupling improved selectivity for c-KIT over VEGFR2 by 15-fold .
Q. What are the challenges in optimizing electron-withdrawing groups for polymer solar cell applications?
- Electron Deficiency : The thiazolo[5,4-b]pyridine core acts as an electron acceptor. Bromine and methoxy groups modulate LUMO energy levels, but excessive electronegativity reduces charge mobility.
- Device Performance : Blending with donor polymers (e.g., P3HT) achieves PCEs of ~4.2%, but batch-to-batch variability in bromination efficiency impacts reproducibility .
Q. How should researchers handle stability and storage issues?
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Optimize transition states for Suzuki couplings using B3LYP/6-31G(d) basis sets. The C-Br bond dissociation energy (∼65 kcal/mol) correlates with reaction rates .
- Ligand Screening : Bulky ligands (e.g., SPhos) reduce steric hindrance between the 7-methyl group and palladium catalyst .
Q. How do solvent and temperature affect regioselectivity in functionalization reactions?
- Solvent Polarity : Polar solvents (e.g., DMF) favor bromine substitution at the 5-position, while nonpolar solvents (toluene) promote 7-methyl group reactivity .
- Temperature : Higher temperatures (>100°C) accelerate undesired dimerization; microwave-assisted synthesis at 80°C improves regiocontrol .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
